molecular formula C13H10ClN3O3 B10888071 Methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10888071
M. Wt: 291.69 g/mol
InChI Key: OZGNCIWFXFAISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a furan ring and a pyrazolo[1,5-a]pyrimidine core, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-2-methylpyrazolo[1,5-a]pyrimidine with 2-furylcarboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Substitution Products: Derivatives with various functional groups replacing the chloro group.

    Oxidation Products: Furanones or other oxidized derivatives.

    Reduction Products: Tetrahydrofuran derivatives or other reduced forms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE: shares structural similarities with other pyrazolo[1,5-a]pyr

Properties

Molecular Formula

C13H10ClN3O3

Molecular Weight

291.69 g/mol

IUPAC Name

methyl 3-chloro-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C13H10ClN3O3/c1-7-11(14)12-15-8(10-4-3-5-20-10)6-9(13(18)19-2)17(12)16-7/h3-6H,1-2H3

InChI Key

OZGNCIWFXFAISQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CO3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.